1,3-Benzodioxole-5-carbaldehyde N-(3-chlorophenyl)thiosemicarbazone
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Overview
Description
1,3-Benzodioxole-5-carbaldehyde N-(3-chlorophenyl)thiosemicarbazone: is a chemical compound with the molecular formula C15H12ClN3O2S and a molecular weight of 333.799 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Benzodioxole-5-carbaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 1,3-Benzodioxole-5-carbaldehyde with 3-chlorophenylthiosemicarbazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,3-Benzodioxole-5-carbaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to a thiosemicarbazide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-5-carbaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with various molecular targets:
Comparison with Similar Compounds
- 1,3-Benzodioxole-5-carbaldehyde N-(4-fluorophenyl)thiosemicarbazone
- 1,3-Benzodioxole-5-carbaldehyde N-(3-methylphenyl)thiosemicarbazone
- 1,3-Benzodioxole-5-carbaldehyde N-phenylthiosemicarbazone
Comparison: 1,3-Benzodioxole-5-carbaldehyde N-(3-chlorophenyl)thiosemicarbazone is unique due to the presence of the 3-chlorophenyl group, which can enhance its biological activity compared to other similar compounds. The specific substitution pattern on the aromatic ring can significantly influence the compound’s reactivity and interaction with biological targets .
Properties
CAS No. |
765275-76-1 |
---|---|
Molecular Formula |
C15H12ClN3O2S |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-(3-chlorophenyl)thiourea |
InChI |
InChI=1S/C15H12ClN3O2S/c16-11-2-1-3-12(7-11)18-15(22)19-17-8-10-4-5-13-14(6-10)21-9-20-13/h1-8H,9H2,(H2,18,19,22)/b17-8+ |
InChI Key |
BSYMDXKKVXQTIW-CAOOACKPSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=S)NC3=CC(=CC=C3)Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=S)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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